molecular formula C18H12BrClN4O B2602205 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 891113-42-1

5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2602205
CAS No.: 891113-42-1
M. Wt: 415.68
InChI Key: NUGPHAUCOSCQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, which is recognized as a privileged scaffold in medicinal chemistry and drug discovery. This specific analog features a 4-bromobenzyl group at the N-5 position and a 3-chlorophenyl substituent at the N-1 position, making it a valuable chemical entity for exploring structure-activity relationships. Pyrazolo[3,4-d]pyrimidine derivatives are established as bioisosteres of purine nucleotides, allowing them to interact with a wide range of enzymatic targets. Scientific literature demonstrates that this core structure is a versatile template for designing biologically active compounds, with documented research applications in developing inhibitors for various kinases . Related analogs have shown promising antimicrobial activity and have been investigated as anticancer agents by targeting proteins such as TNF receptor-associated protein 1 (TRAP1) . The presence of halogen substituents (bromine and chlorine) on this molecule enhances its potential as an intermediate for further synthetic exploration via cross-coupling reactions (e.g., Suzuki coupling) to create a diverse library of analogs for high-throughput screening and lead optimization. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(4-bromophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN4O/c19-13-6-4-12(5-7-13)10-23-11-21-17-16(18(23)25)9-22-24(17)15-3-1-2-14(20)8-15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGPHAUCOSCQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.

    Cyclization to Form the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anti-Inflammatory Activity

One of the primary applications of this compound is its role as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II. COX-II inhibitors are crucial in treating inflammatory conditions and pain management. Recent studies have highlighted:

  • Inhibition Potency : Compounds similar to 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant inhibitory activity against COX-II, with some derivatives showing IC50 values comparable to established drugs like Celecoxib .
  • Selectivity : The design of pyrazolo derivatives has been focused on enhancing selectivity towards COX-II while minimizing gastrointestinal side effects associated with non-selective NSAIDs .

Anticancer Potential

The compound's structure is conducive to interactions with various biological targets involved in cancer progression:

  • Targeting Kinases : Research indicates that pyrazolo derivatives can inhibit specific kinases involved in cancer signaling pathways. For instance, compounds derived from this scaffold have shown promise in inhibiting protein kinase D (PKD), which plays a role in tumor growth and metastasis .
  • Cell Line Studies : In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Studies

StudyFocusFindings
Chahal et al. (2023)COX-II InhibitionIdentified several pyrazolo derivatives with potent anti-inflammatory effects; highlighted the need for further optimization to enhance selectivity and potency .
Tewari et al. (2023)Anticancer ActivityReported on novel pyrazole analogues that exhibited significant cytotoxicity against various cancer cell lines; some derivatives showed IC50 values in the low micromolar range .
El-Sayed et al. (2023)Antioxidant and Anti-inflammatoryDeveloped a series of arylhydrazones and pyrazole derivatives that demonstrated both antioxidant properties and effective COX inhibition, supporting their dual therapeutic potential .

Mechanism of Action

The mechanism of action of 5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield Purity Key References
Target Compound: 5-(4-Bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 5: 4-Bromobenzyl; 1: 3-Chlorophenyl ~386.6 (estimated) Not explicitly reported; inferred antitumor potential from analogs N/A N/A
5-(4-Bromobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 5: 4-Bromobenzyl; 1: 2-Methylphenyl ~370.2 No activity reported; structural analog N/A N/A
1-(3-Chlorophenyl)-5-(triazolylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Compound 35) 5: Triazolylmethyl; 1: 3-Chlorophenyl ~408.8 47.69% inhibition of U87 glioma cell proliferation; induces S-phase arrest and apoptosis via p53 upregulation Not specified High solubility in DMSO
6-((3-Fluorobenzyl)thio)-5-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (15b) 6: 3-Fluorobenzylthio; 5: 3-Chlorophenyl; 1: Methyl ~415.8 ALDH1A subfamily inhibition (potential anticancer) 44% 98% HPLC
5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 5: Amino; 1: 3-Bromophenyl 306.1 Not reported; amino group may enhance solubility N/A N/A
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1: 4-Bromophenyl ~308.1 No activity reported N/A N/A

Key Observations

Substituent Effects on Bioactivity: The 3-chlorophenyl group (as in Compound 35 ) correlates with antiproliferative activity in glioma cells. The target compound’s 3-chlorophenyl substituent may confer similar properties. Halogen positioning matters: 4-Bromobenzyl (target compound) vs.

Synthetic Efficiency: Analogs with methyl or fluorobenzylthio groups (e.g., 15b ) achieve moderate yields (44–70%), while coumarin-fused derivatives () reach 75% yield using FeCl3-SiO2 catalysis. The target compound’s synthesis route is unspecified but may benefit from Preyssler nanoparticle catalysts, which improve eco-friendliness and yield in related compounds .

Triazolylmethyl (Compound 35 ) enhances solubility in DMSO, whereas bromobenzyl may reduce solubility, necessitating formulation optimizations.

Biological Target Specificity :

  • Pyrazolo-pyrimidines with thioether or trifluoromethyl groups (e.g., ) show PDE9 inhibition, suggesting substituent-dependent target selectivity. The target compound’s bromine and chlorine atoms may favor kinase or DNA damage response targets.

Biological Activity

5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, identified by its CAS number 891113-42-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

  • Molecular Formula : C18H12BrClN4O
  • Molecular Weight : 415.7 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant in the design of various pharmacologically active agents.

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. The compound has shown promising results in vitro against various cancer cell lines.

  • In Vitro Studies :
    • Cell Lines Tested : A549 (lung cancer) and HCT-116 (colon cancer).
    • Results : The compound exhibited significant anti-proliferative activity with IC50 values comparable to established EGFR inhibitors. For instance, compounds derived from similar scaffolds demonstrated IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
  • Mechanism of Action :
    • Apoptosis Induction : Flow cytometric analyses indicated that treatment with the compound resulted in an increase in apoptotic cells and cell cycle arrest at the S and G2/M phases.
    • BAX/Bcl-2 Ratio : The compound induced an increase in the BAX/Bcl-2 ratio by 8.8-fold, suggesting a pro-apoptotic effect .

Structure-Activity Relationships (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold have been critical in enhancing biological activity:

  • Substituents : The presence of bromine and chlorine atoms on the benzyl and phenyl rings respectively has been linked to increased potency against EGFR.
  • Comparative Analysis : Other derivatives with similar structures have also been synthesized and evaluated, revealing a trend where specific substitutions lead to enhanced inhibitory effects on EGFR .

Table 1: Summary of Biological Activity

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound 12bA5498.21Apoptosis induction
Compound 12bHCT-11619.56Cell cycle arrest
Similar DerivativeEGFR WT0.016EGFR inhibition
Similar DerivativeEGFR T790M0.236EGFR inhibition

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. These studies confirmed that modifications at specific positions on the pyrazole ring significantly impacted their anticancer efficacy and selectivity towards EGFR .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how can they be adapted for this compound?

  • Methodological Answer : A common approach involves cyclocondensation of pyrazole precursors with substituted aldehydes or ketones. For example, pyrazolo-pyrimidinones are synthesized via multi-step reactions involving cyclization using reagents like phosphoryl chloride (POCl₃) or malononitrile derivatives under reflux conditions . For the target compound, substituting the bromobenzyl and chlorophenyl groups would require optimized coupling steps, such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, followed by purification via column chromatography .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves spatial arrangements, as demonstrated for structurally similar pyrazolo-pyrimidinones, where dihedral angles between aromatic rings and heterocyclic cores are analyzed . For this compound, single-crystal X-ray diffraction would clarify steric interactions between the bromobenzyl and chlorophenyl groups .

Q. What safety protocols are recommended for handling halogenated pyrazolo-pyrimidinones?

  • Methodological Answer : Halogenated derivatives (e.g., bromo- and chloro-substituted compounds) often exhibit toxicity and require handling in fume hoods with nitrile gloves and lab coats. Hazard statements (e.g., H315, H319, H335) indicate risks of skin irritation and respiratory sensitization, necessitating adherence to GBZ 2.1-2007 or OSHA guidelines for workplace exposure limits .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are its potential targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulates interactions with enzymes like carbonic anhydrase or prostaglandin synthases. For example, pyrazolo-pyrimidinones with halogen substituents show affinity for hydrophobic enzyme pockets, as seen in studies of COX-2 inhibitors . MD simulations (e.g., 100 ns trajectories) can validate binding stability.

Q. What experimental strategies resolve contradictions in biological activity data for halogenated pyrazolo-pyrimidinones?

  • Methodological Answer : Discrepancies in activity (e.g., inactive anticancer compounds vs. potent antimicrobials) may arise from assay conditions or substituent effects. Systematic SAR studies are required, varying halogen positions (para vs. meta) and testing in multiple cell lines with controls for cytotoxicity (e.g., MTT assays). For instance, 3-chlorophenyl groups may enhance membrane permeability compared to 4-chloro derivatives .

Q. How can environmental fate studies evaluate the persistence of this compound in ecosystems?

  • Methodological Answer : Follow protocols from projects like INCHEMBIOL to assess biodegradation, photolysis, and bioaccumulation. High-performance liquid chromatography (HPLC) with UV detection monitors degradation products, while OECD 301F tests measure aerobic biodegradation. Brominated aromatics often persist longer than chlorinated analogs due to stronger C-Br bonds, requiring advanced oxidation processes (AOPs) for remediation .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, PCC (pyridinium chlorochromate) oxidation in DMF achieves high yields (72%) for pyrazole aldehydes but requires strict control of stoichiometry to avoid over-oxidation . Continuous-flow reactors improve scalability and reduce hazardous waste compared to batch processes .

Key Notes

  • Avoid abbreviations: Use full chemical names (e.g., pyrazolo[3,4-d]pyrimidin-4-one) for clarity.
  • Prioritize peer-reviewed synthesis protocols over commercial sources .
  • Cross-validate biological activity data using orthogonal assays (e.g., enzymatic vs. cell-based) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.